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Compound of Interest

Compound Name: 1,3-Dioxan-2-one

Cat. No.: B034567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data

for 1,3-Dioxan-2-one (also known as trimethylene carbonate), a six-membered cyclic

carbonate ester. Due to a notable scarcity of direct experimental thermodynamic values for this

compound in publicly accessible literature, this document compiles available computational

data, relevant information on analogous compounds, and detailed experimental protocols for

the determination of key thermodynamic properties.

Quantitative Thermodynamic Data
Direct experimental thermodynamic data for 1,3-Dioxan-2-one is not readily available.

However, computational studies and data from structurally similar compounds offer valuable

insights.

A semi-empirical molecular orbital method (PM3) has been used to calculate the energy profile

for the reaction of 1,3-Dioxan-2-one with methylamine. These calculations indicate a ring strain

energy for the six-membered cyclic carbonate that is 2.86 kcal/mol greater than that of the five-

membered cyclic carbonate, 1,3-dioxolan-2-one.[1] This suggests a higher internal energy for

1,3-Dioxan-2-one compared to its five-membered counterpart, which is consistent with the

general understanding that its ring-opening polymerization is thermodynamically favorable at all

temperatures.[2]
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For comparative purposes, the following table summarizes experimental thermodynamic data

for the related compound, 5,5-dimethyl-1,3-dioxan-2-one.

Table 1: Experimental Thermodynamic Data for 5,5-Dimethyl-1,3-dioxan-2-one

Thermodynami
c Property

Value Units Method Reference

Standard

Enthalpy of

Formation (solid)

-670.9 ± 1.2 kJ/mol
Combustion

Calorimetry

Lebedev,

Kulagina, et al.,

1995

Standard

Enthalpy of

Combustion

(solid)

-3119.3 ± 1.2 kJ/mol
Combustion

Calorimetry

Lebedev,

Kulagina, et al.,

1995

Experimental Protocols: Determination of Enthalpy
of Combustion by Bomb Calorimetry
The standard method for experimentally determining the enthalpy of combustion of solid

organic compounds like 1,3-Dioxan-2-one is static bomb calorimetry. The following protocol

outlines the typical procedure.

Objective: To determine the standard enthalpy of combustion (ΔHc°) and subsequently

calculate the standard enthalpy of formation (ΔHf°) of the target compound.

Materials and Apparatus:

Parr bomb calorimeter (or equivalent) with a stainless steel combustion bomb

High-purity oxygen source

Benzoic acid (as a standard for calibration)

The sample of 1,3-Dioxan-2-one (in pellet form)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b034567?utm_src=pdf-body
https://www.benchchem.com/product/b034567?utm_src=pdf-body
https://www.benchchem.com/product/b034567?utm_src=pdf-body
https://www.benchchem.com/product/b034567?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Platinum or fuse wire for ignition

Calorimeter bucket with a known mass of distilled water

High-precision digital thermometer

Computer for data acquisition

Procedure:

Calibration of the Calorimeter:

A known mass of benzoic acid is pressed into a pellet and weighed.

The pellet is placed in the crucible inside the combustion bomb. A fuse wire is attached to

the electrodes, touching the pellet.

A small, known volume of water (typically 1 mL) is added to the bomb to ensure saturation

of the internal atmosphere with water vapor.

The bomb is sealed and pressurized with high-purity oxygen to a specified pressure (e.g.,

30 atm).

The bomb is submerged in a known mass of water in the calorimeter bucket.

The system is allowed to reach thermal equilibrium.

The sample is ignited, and the temperature change of the water is recorded at regular

intervals until a stable final temperature is reached.

The heat capacity of the calorimeter (Ccal) is calculated using the known enthalpy of

combustion of benzoic acid.

Combustion of 1,3-Dioxan-2-one:

A pellet of known mass of 1,3-Dioxan-2-one is prepared and weighed.

The procedure from calibration is repeated with the sample of 1,3-Dioxan-2-one.
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The temperature change resulting from the combustion of the sample is recorded.

Data Analysis and Calculations:

The total heat released during the combustion of the sample is calculated using the

temperature change and the heat capacity of the calorimeter.

Corrections are made for the heat released by the combustion of the fuse wire.

The internal energy change of combustion (ΔUc) is determined from the corrected heat

release and the mass of the sample.

The standard enthalpy of combustion (ΔHc°) is calculated from ΔUc using the following

equation, which accounts for the change in the number of moles of gas in the reaction:

ΔHc° = ΔUc + ΔngasRT where Δngas is the change in the number of moles of gas, R is

the ideal gas constant, and T is the standard temperature (298.15 K).

The standard enthalpy of formation (ΔHf°) of 1,3-Dioxan-2-one is then calculated using

Hess's Law, from its standard enthalpy of combustion and the known standard enthalpies

of formation of the combustion products (CO2(g) and H2O(l)).

Logical Workflow for Bomb Calorimetry
The following diagram illustrates the logical workflow of a bomb calorimetry experiment to

determine the enthalpy of formation of a compound.
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Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b034567?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Energy-profiles-of-the-reactions-of-1-3-dioxan-2-one-and-1-3-dioxolan-2-one-with_fig1_261713972
https://www.researchgate.net/figure/The-ring-opening-polymerization-of-1-3-dioxan-2-ones-is-thermodynamically-favored-at-all_fig3_325175576
https://www.benchchem.com/product/b034567#thermodynamic-data-of-1-3-dioxan-2-one
https://www.benchchem.com/product/b034567#thermodynamic-data-of-1-3-dioxan-2-one
https://www.benchchem.com/product/b034567#thermodynamic-data-of-1-3-dioxan-2-one
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b034567?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

